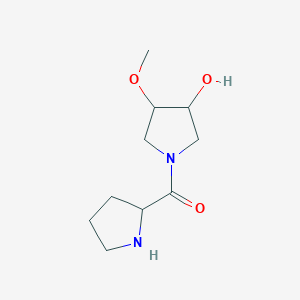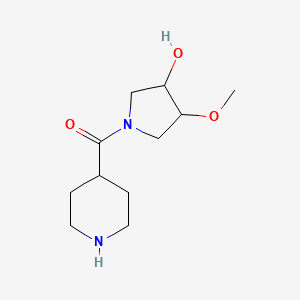
1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol
Descripción general
Descripción
Molecular Structure Analysis
The compound has a pyrrolidine ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain at least one atom other than carbon within the ring structure - in this case, nitrogen .Chemical Reactions Analysis
The presence of the hydroxyl (-OH) and amino (-NH2) functional groups in the compound suggests that it could participate in a variety of chemical reactions. For example, it could act as a nucleophile in substitution reactions or participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups (-OH and -NH2) in “1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol” suggests that it would have some degree of solubility in polar solvents like water .Aplicaciones Científicas De Investigación
Ligand Formation and Rearrangement
One study discusses the activation of 1,1-diphenyl-2-propyn-1-ol, leading to the formation of a cationic complex that undergoes deprotonation and rearrangement. This process results in a neutral complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring, showcasing the potential for creating complex ligands for catalysis or further chemical transformations (Puerta, Valerga, & Palacios, 2008).
Catalysis
The catalytic activity of compounds derived from pyrrolidin-2-yl groups has been explored in the enantioselective addition of diethylzinc to aldehydes. This application demonstrates the utility of pyrrolidine derivatives as chiral ligands, leading to high enantioselectivity in the production of chiral alcohols, a key process in asymmetric synthesis (Asami et al., 2015).
Complexation with Metals
Research into the complexation of a tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine demonstrates the formation of a cadmium complex. This complex features a distorted octahedral geometry, incorporating four coordinated nitrogen atoms and two iodide ions, along with a water molecule, highlighting the structural diversity achievable with pyrrolidin-2-yl containing compounds (Hakimi et al., 2013).
Synthesis of Heterocyclic Compounds
In the synthesis of heterocyclic compounds, the use of 1-(1-(2-Aminoethyl)pyrrolidin-2-yl)ethan-1-ol derivatives enables the creation of various functionalized molecules. For instance, the synthesis of iminosugar nucleosides demonstrates the compound's versatility as an intermediate in generating analogues of biologically significant sugars (Hassan et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-[1-(2-aminoethyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(11)8-3-2-5-10(8)6-4-9/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEHTAJGYFKRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)
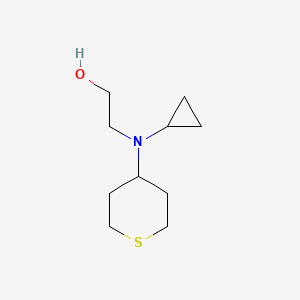
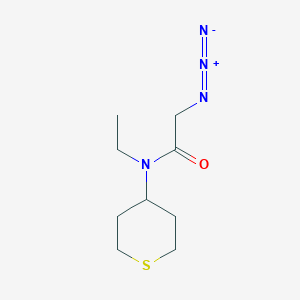
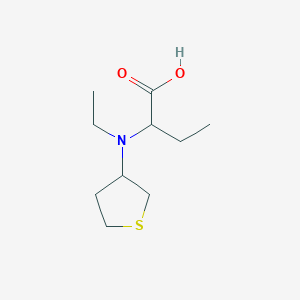
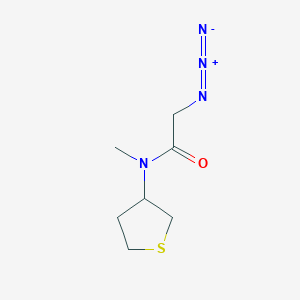
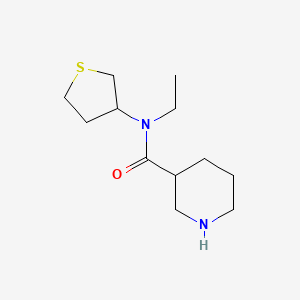

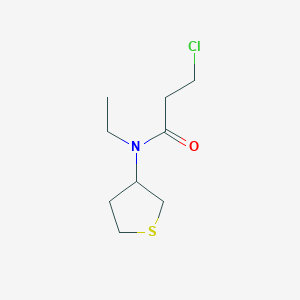
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)

